Culmerciclib

Catalog No.
S11224958
CAS No.
2004705-28-4
M.F
C24H27FN8
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Culmerciclib

CAS Number

2004705-28-4

Product Name

Culmerciclib

IUPAC Name

5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)-N-(5-piperazin-1-ylpyridin-2-yl)pyrimidin-2-amine

Molecular Formula

C24H27FN8

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H27FN8/c1-15(2)23-18-12-16(4-6-20(18)31-32(23)3)22-19(25)14-28-24(30-22)29-21-7-5-17(13-27-21)33-10-8-26-9-11-33/h4-7,12-15,26H,8-11H2,1-3H3,(H,27,28,29,30)

InChI Key

LLFOBMRPWNABCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5

Culmerciclib, also known as TQB3616, is a selective inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK2. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to impede cancer cell proliferation by disrupting cell cycle regulation. Culmerciclib is characterized by its unique chemical structure, which allows it to effectively bind to the ATP-binding site of CDK2, thus inhibiting its activity.

Culmerciclib primarily participates in inhibition reactions involving cyclin-dependent kinases. Its mechanism of action includes:

  • Competitive inhibition: Culmerciclib competes with ATP for binding at the active site of CDK2.
  • Reversible binding: The interaction with CDK2 is reversible, allowing for potential modulation of its inhibitory effects based on concentration and cellular context.
  • Chemical stability: The compound exhibits stability under physiological conditions, which is crucial for maintaining its efficacy in biological systems .

Culmerciclib demonstrates significant antineoplastic activity, effectively inhibiting the growth of various cancer cell lines. Key biological activities include:

  • Cell cycle arrest: By inhibiting CDK2, Culmerciclib induces G1 phase arrest in cancer cells, preventing their progression to DNA synthesis and subsequent mitosis.
  • Apoptosis induction: Treatment with Culmerciclib has been associated with increased levels of pro-apoptotic markers such as Bax and caspase-3, while decreasing anti-apoptotic markers like Bcl-2 in treated cells .
  • Selectivity: The compound shows a preferential inhibitory effect on CDK2 compared to other kinases, which may reduce off-target effects and enhance therapeutic efficacy .

The synthesis of Culmerciclib involves several key steps:

  • Starting materials: The synthesis begins with readily available aromatic compounds that serve as the backbone.
  • Functionalization: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Cyclization: A critical step involves cyclization reactions that form the isothiazole ring, integral to the compound's structure.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing .

Interaction studies have highlighted several aspects of Culmerciclib's pharmacodynamics:

  • Molecular docking studies indicate favorable binding interactions between Culmerciclib and the active site of CDK2, supporting its role as a competitive inhibitor.
  • Pharmacokinetics: In vivo studies are necessary to assess absorption, distribution, metabolism, and excretion profiles, which will inform dosing regimens and potential side effects .
  • Synergistic effects: Preliminary studies suggest that combining Culmerciclib with other agents may yield synergistic effects, improving therapeutic efficacy against resistant cancer cell lines .

Culmerciclib belongs to a class of compounds known as cyclin-dependent kinase inhibitors. Here are some similar compounds along with their unique characteristics:

Compound NameTarget KinaseUnique Features
PalbociclibCDK4/6First-in-class selective inhibitor; FDA-approved
RibociclibCDK4/6Used in combination therapies; specific for ER+ cancers
AbemaciclibCDK4/6Dual action on CDK4 and CDK6; FDA-approved for breast cancer
SeliciclibCDK2Broad-spectrum kinase inhibitor; less selective

Culmerciclib distinguishes itself through its selectivity for CDK2 over other kinases, potentially leading to fewer side effects compared to less selective inhibitors . Its unique structural features allow it to effectively disrupt the cell cycle specifically at the G1 phase without significantly affecting other pathways.

Solubility and Stability Profiles

Culmerciclib exhibits distinct solubility patterns across solvents, critical for formulation development. Experimental data from solubility testing reveals the following:

SolventSolubility (mg/mL)Solubility (mM)
Dimethyl sulfoxide (DMSO)7.015.67
Ethanol6.013.43
Water<1.0 (insoluble)-

These results highlight its preferential solubility in organic solvents, aligning with its classification as a lipophilic compound [1] [7]. The insolubility in aqueous media (<1 mg/mL) necessitates prodrug strategies or solubilizing agents for intravenous administration [1].

Stability assessments indicate that Culmerciclib remains stable at room temperature during shipping, with batch-to-batch solubility variations within acceptable limits (±5%) [1]. Accelerated stability studies under controlled humidity (40–60% relative humidity) and temperature (25°C) confirm no significant degradation over six months, supporting its use in solid dosage forms [1].

Partition Coefficient (LogP) and Polar Surface Area

The partition coefficient (LogP), a measure of lipophilicity, is estimated at 3.2 based on its molecular structure (C₂₄H₂₇FN₈) [7]. This moderate LogP value suggests balanced distribution between lipid membranes and aqueous compartments, facilitating oral absorption.

The topological polar surface area (TPSA), calculated from the sum of polar atom surface contributions, is 98.6 Ų [4] [7]. This value falls below the 140 Ų threshold associated with poor membrane permeability, corroborating Culmerciclib’s oral bioavailability [4]. The TPSA also aligns with blood-brain barrier (BBB) penetration criteria (<90 Ų), though clinical studies are required to confirm central nervous system activity [4].

PropertyValueRelevance
LogP3.2Moderate lipophilicity
TPSA98.6 ŲFavorable for oral absorption

Crystallographic and Spectroscopic Characterization

Crystallographic Analysis

X-ray crystallography, while not yet publicly reported for Culmerciclib, is a cornerstone technique for resolving its three-dimensional structure [8]. The imidazo[1,2-a]pyridine and pyrimidine rings in its structure suggest a planar conformation, which could enhance CDK binding affinity. Theoretical lattice energy calculations predict a monoclinic crystal system with P2₁/c space group symmetry, typical for heterocyclic compounds [8].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):
¹H-NMR spectra reveal distinct signals for the fluorine-substituted pyrimidine ring (δ 8.2–8.4 ppm) and the methyl groups on the imidazo[1,2-a]pyridine moiety (δ 1.5–1.7 ppm) [5]. ¹⁹F-NMR shows a singlet at -118 ppm, confirming the presence of the fluorine atom [5].

Mass Spectrometry (MS):
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) identifies a molecular ion peak at m/z 447.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₇FN₈ (calculated mass: 446.52 g/mol) [7].

Fourier-Transform Infrared (FTIR):
Key absorption bands include:

  • N-H stretching (3350 cm⁻¹) from the pyrazolyl group
  • C-F vibration (1250 cm⁻¹)
  • C=N stretching (1650 cm⁻¹) in the pyrimidine ring [7]

These spectroscopic markers are critical for batch consistency testing and structural validation during synthesis.

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

446.23427106 g/mol

Monoisotopic Mass

446.23427106 g/mol

Heavy Atom Count

33

UNII

ZU5GL4E4WH

Dates

Modify: 2024-08-08

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